Epitiostanol

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El epitiostanol se sintetiza a través de un proceso de varios pasos que comienza con la dihidrotestosteronaEsto se logra típicamente mediante la reacción de dihidrotestosterona con reactivos que contienen azufre bajo condiciones específicas .

Métodos de Producción Industrial

La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El proceso incluye pasos de purificación rigurosos para eliminar cualquier impureza y garantizar que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de Reacciones

El epitiostanol se somete a diversas reacciones químicas, que incluyen:

Oxidación: El this compound puede oxidarse para formar this compound sulfóxido.

Reducción: Las reacciones de reducción pueden convertir el this compound de vuelta a su dihidrotestosterona parental.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio.

Sustitución: Se emplean varios agentes halogenantes y nucleófilos dependiendo de la sustitución deseada.

Principales Productos Formados

This compound sulfóxido: Formado a través de la oxidación.

Dihidrotestosterona: Formado a través de la reducción.

Derivados de this compound sustituidos: Formados a través de reacciones de sustitución.

Aplicaciones Científicas De Investigación

Medical Research Applications

-

Antineoplastic Properties

- Breast Cancer Treatment : Epitiostanol has been extensively studied for its effectiveness in inhibiting the growth of breast cancer cells. It competes with estrogen for binding to estrogen receptors, thereby reducing estrogen-driven tumor growth .

- Other Hormone-Sensitive Cancers : Research indicates potential applications in treating prostate cancer and endometrial cancer due to its antiproliferative effects on hormone-sensitive tissues.

-

Mechanism of Action

- This compound acts as an antagonist at the estrogen receptor while functioning as an agonist at the androgen receptor. This dual action allows it to suppress tumor growth effectively while modulating hormonal pathways .

- Studies have shown that this compound can decrease ferroportin protein levels in transgenic zebrafish models, suggesting a posttranscriptional mechanism that may influence iron metabolism .

-

Case Studies

- A notable case involved a patient who developed intrahepatic cholestasis after this compound administration. The patient required intensive care treatment but eventually showed improvement following extracorporeal albumin dialysis .

- In animal models, this compound demonstrated significant tumor suppression in ovariectomized mice with estrogen-dependent tumors, indicating its potential efficacy in clinical settings .

Comparative Analysis with Other Compounds

| Compound | Similarity | Unique Aspect |

|---|---|---|

| Dihydrotestosterone | Structural precursor | More potent androgenic effects |

| Mifepristone | Interacts with hormone receptors | Primarily an anti-progestin |

| Testosterone | Shares anabolic properties | More pronounced androgenic activity |

This compound's distinct mechanism, acting as both an androgen agonist and estrogen antagonist, differentiates it from other steroids and enhances its therapeutic potential .

Pharmacological Insights

- Pharmacodynamics : this compound exhibits potent antiestrogenic activity and has been shown to have 11 times the anabolic activity compared to methyltestosterone while maintaining similar androgenic activity levels .

- Pharmacokinetics : Due to poor oral bioavailability, this compound is administered via intramuscular injection to achieve therapeutic effects effectively .

Potential Side Effects

While this compound shows promise in treating hormone-sensitive cancers, it may also present risks associated with anabolic steroid use. Reported side effects include:

Mecanismo De Acción

El epitiostanol ejerce sus efectos a través de múltiples mecanismos:

Unión a receptores de andrógenos: Actúa como un agonista, promoviendo efectos anabólicos.

Unión a receptores de estrógenos: Actúa como un antagonista, inhibiendo los procesos mediados por estrógenos.

Efectos antigonadotropicos: Reduce los niveles sistémicos de estrógenos al suprimir el eje hipotalámico-hipofisario-gonadal

Comparación Con Compuestos Similares

Compuestos Similares

Mepitiostane: Un profármaco activo por vía oral de epitiostanol con una sustitución de éter de metoxiciclopentano C17α.

Dihidrotestosterona: El compuesto parental del que se deriva el this compound.

Unicidad del this compound

El this compound es único entre los esteroides anabólicos-androgénicos debido a su acción dual como antiestrogénico y agente anabólico. Su capacidad para unirse a ambos receptores de andrógenos y estrógenos lo diferencia de otros esteroides, lo que lo hace particularmente eficaz en el tratamiento de los cánceres sensibles a las hormonas .

Actividad Biológica

Epitiostanol, a synthetic anabolic-androgenic steroid (AAS) and antiestrogen, has garnered attention for its multifaceted biological activities. Primarily used in the treatment of breast cancer, this compound exhibits unique pharmacological properties that differentiate it from other steroids. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

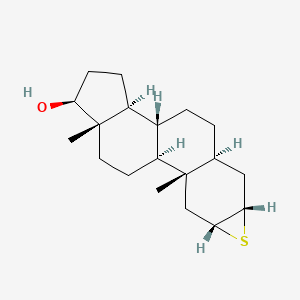

Overview of this compound

- Chemical Structure : this compound is a derivative of dihydrotestosterone (DHT), with the IUPAC name 2α,3α-epithio-5α-androstan-17β-ol.

- Molecular Formula : C₁₉H₃₀OS

- Molar Mass : 306.51 g/mol

- Administration : It is administered via intramuscular injection due to poor oral bioavailability caused by extensive first-pass metabolism .

Pharmacodynamics

This compound exhibits both agonistic and antagonistic properties:

- Androgen Receptor (AR) : Acts as an agonist.

- Estrogen Receptor (ER) : Functions as an antagonist.

This dual action allows this compound to suppress tumor growth effectively while also exhibiting anabolic properties. It has been reported to have approximately 11 times the anabolic activity compared to methyltestosterone, with similar androgenic activity .

The mechanism by which this compound exerts its effects in breast cancer involves several pathways:

- Tumor Suppression : Directly inhibits tumor growth through AR activation.

- Estrogen Level Reduction : Acts as an antigonadotropin, lowering systemic estrogen levels by suppressing the hypothalamic-pituitary-gonadal axis.

- Cytotoxic Effects : Exhibits cytotoxicity against various cancer cell lines, making it a candidate for anticancer therapy .

Anticancer Properties

This compound has been utilized in clinical settings primarily for its antineoplastic effects. Studies have shown its efficacy in:

- Breast Cancer Treatment : Used since 1977 in Japan, this compound has demonstrated significant effectiveness against hormone-sensitive tumors.

- Gynecomastia Management : It has also been reported to be effective in treating gynecomastia due to its antiestrogenic properties .

Side Effects

While beneficial, this compound can cause side effects similar to other AAS, including:

- Acne

- Hirsutism

- Voice changes in women

These side effects are particularly noted with its prodrug, mepitiostane, which shares similar pharmacological characteristics .

Table 1: Summary of Biological Activities of this compound

Case Study Insights

One notable study explored the pharmacokinetics of this compound in rats, demonstrating that it undergoes extensive first-pass metabolism when administered orally, leading to low biological activity via this route. This finding underscores the necessity for intramuscular administration to achieve therapeutic effects .

Another investigation highlighted the cytotoxic effects of epithiostanol on T-47D breast cancer cells, showing significant inhibition of colony formation at non-toxic doses. This suggests a potential role for this compound in combination therapies aimed at enhancing the efficacy of existing cancer treatments .

Propiedades

IUPAC Name |

(1S,2S,4R,6S,8S,11R,12S,15S,16S)-2,16-dimethyl-5-thiapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30OS/c1-18-8-7-14-12(13(18)5-6-17(18)20)4-3-11-9-15-16(21-15)10-19(11,14)2/h11-17,20H,3-10H2,1-2H3/t11-,12-,13-,14-,15-,16+,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMLHUPNRURLOK-XGRAFVIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4C3(CC5C(C4)S5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(C[C@@H]5[C@H](C4)S5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045367 | |

| Record name | Epitiostanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2363-58-8 | |

| Record name | Epitiostanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2363-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epitiostanol [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002363588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epitiostanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPITIOSTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YE7586973L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.